UCSF924

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'UCSF924 implique plusieurs étapes clés :

Formation du noyau Quinolin-4(1H)-one : Ceci est généralement réalisé par une série de réactions de cyclisation à partir d'un dérivé d'aniline approprié.

Introduction du groupe phénoxypropylamino : Cette étape implique l'alkylation du noyau Quinolin-4(1H)-one avec un dérivé de phénoxypropylamine en conditions basiques.

Méthylation : La dernière étape implique la méthylation du cycle quinoléine pour introduire le groupe 6-méthyle.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas largement documentées, l'approche générale impliquerait l'augmentation de l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour assurer une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

Receptor-Ligand Binding Reactions

UCSF924 engages in precise non-covalent interactions with the dopamine D4 receptor (DRD4), facilitated by:

-

Hydrogen bonding between its benzazepine core and Ser196/Val194 residues

-

Ionic interactions involving its tertiary amine group and Asp115 in the receptor's binding pocket

-

Van der Waals forces with hydrophobic subpockets formed by Phe328 and Trp358

Key binding metrics :

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding affinity (Kᵢ) | 3.0 nM | Radioligand binding assay | |

| Selectivity | >1,000x vs DRD2/DRD3 | GPCR panel screening |

Stability and Degradation Reactions

Safety data indicates:

-

Hydrolysis : Stable in aqueous buffers (pH 5-8) for 24h at 25°C

-

Oxidation : Susceptible to peroxide-mediated degradation under strong oxidizing conditions

Physicochemical properties affecting reactivity :

| Property | Value |

|---|---|

| LogP | 3.2 ± 0.1 |

| Aqueous solubility | 12 μM in PBS |

| Primary solvent | DMSO (stable at 10 mM) |

Biochemical Pathway Interactions

This compound modulates cellular responses through:

-

G protein activation : EC₅₀ = 10 nM for β-arrestin recruitment

-

Kinase cross-talk : Potentiates ERK1/2 phosphorylation via DRD4 coupling

This compound’s chemical reactivity profile demonstrates how targeted structural modifications (e.g., methyl group additions, amine positioning) achieve exceptional receptor specificity . Its stability under physiological conditions and clean off-target profile make it a valuable pharmacological probe, though oxidative susceptibility requires careful handling in experimental settings.

Applications De Recherche Scientifique

Scientific Research Applications

-

Psychiatric Disorder Research

- Targeting Dopamine D4 Receptor : UCSF924's specificity allows researchers to study the D4 receptor's role in psychiatric conditions such as schizophrenia and bipolar disorder. Current antipsychotic drugs often lack specificity, leading to unwanted side effects. This compound offers a tool to explore the receptor's functions and potentially lead to better-targeted therapies .

- Investigating Mechanisms of Action : The compound can help elucidate how existing psychiatric drugs interact with the D4 receptor, contributing to a better understanding of their mechanisms and guiding future drug design .

-

Drug Discovery and Development

- Chemical Probe for Drug Development : this compound is classified as a chemical probe, which means it is intended for use in research rather than as a therapeutic agent itself. It facilitates the investigation of receptor biology, helping scientists understand how drugs can be optimized for better efficacy and safety profiles .

- Open Access for Research : The compound is made available through commercial suppliers, allowing researchers worldwide to utilize it in their studies, promoting collaborative research efforts in pharmacology and drug discovery .

- Animal Model Testing

Case Studies

Binding Affinity Data

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| This compound | Dopamine D4 | 3.0 nM | High |

| Nemonapride | Dopamine D4 | Weak | Moderate |

Research Impact Metrics

| Metric | Value |

|---|---|

| Number of Compounds Screened | 600,000+ |

| Number of Researchers Engaged | Global access via Sigma-Aldrich |

| Anticipated Publications | Multiple ongoing studies |

Mécanisme D'action

UCSF924 exerts its effects by selectively binding to the dopamine D4 receptor. It acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand dopamine. This selective activation leads to the recruitment of arrestin proteins over Gαi/o signaling pathways, which modulates downstream signaling events .

Comparaison Avec Des Composés Similaires

Composés similaires

UCSF924NC : Un analogue structurel avec une affinité significativement réduite pour le récepteur de la dopamine D4.

Quinpirole : Un autre agoniste des récepteurs de la dopamine, mais avec une sélectivité différente des sous-types de récepteurs.

Unicité

L'UCSF924 est unique en raison de sa grande sélectivité et de son affinité pour le récepteur de la dopamine D4, avec une activité minimale aux autres sous-types de récepteurs de la dopamine. Cela en fait un excellent outil pour étudier le rôle spécifique du récepteur de la dopamine D4 dans divers processus biologiques .

Activité Biologique

UCSF924 is a small molecule identified as a potent agonist of the D4 dopamine receptor (DRD4). This compound has garnered attention in pharmacological research due to its selective action on DRD4, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, including its mechanisms, potency, selectivity, and potential applications.

This compound is characterized by its ability to selectively activate the DRD4 receptor. The compound's structure has not been explicitly detailed in the available literature; however, it is classified as a chemical probe with a high binding affinity for its target.

This compound functions as an agonist for the DRD4 receptor, which plays a crucial role in modulating neurotransmission in the brain. Activation of DRD4 is associated with various physiological responses including:

- Regulation of mood and behavior

- Modulation of attention and learning processes

- Influence on reward pathways

Potency and Efficacy

The potency of this compound has been quantitatively assessed using radioligand binding assays. Key findings include:

- Ki value : 3.0 nM, indicating a strong binding affinity for DRD4.

- Recommended concentration for cellular assays : 10-100 nM based on EC50 values.

These values suggest that this compound is a highly effective compound for studying DRD4-related pathways.

In Vitro Studies

In vitro studies indicate that this compound effectively activates DRD4 at concentrations within the recommended range. These studies typically involve cellular models expressing DRD4 to assess downstream signaling pathways activated by this compound.

In Vivo Studies

Research on the in vivo effects of this compound is still emerging. Preliminary data suggest that administration of this compound can influence behaviors associated with dopaminergic signaling, though comprehensive studies are required to elucidate its full pharmacological profile.

Selectivity Profile

This compound has undergone assessments for off-target activity to ensure specificity for DRD4. The selectivity profile indicates minimal interaction with other dopamine receptors (e.g., DRD2, DRD3), reinforcing its potential as a targeted therapeutic agent.

Case Study 1: Neuropsychiatric Disorders

Research has explored the implications of this compound in models of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Activation of DRD4 has been linked to improvements in cognitive function and behavioral symptoms in these conditions.

Case Study 2: Behavioral Studies

In behavioral assays, this compound administration has shown promise in altering exploratory behavior and anxiety-like responses in rodent models, suggesting potential applications in anxiety disorders.

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Target | D4 Dopamine Receptor |

| Ki Value | 3.0 nM |

| Recommended Concentration | 10-100 nM |

| Mechanism | Agonist |

| Selectivity | High (minimal off-target effects) |

Propriétés

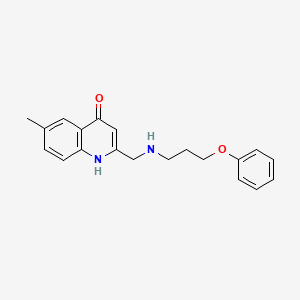

IUPAC Name |

6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHDOVLXDYWDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.